molecular formula C8H6O3 B1521238 1-Benzofuran-3,5-diol CAS No. 408338-41-0

1-Benzofuran-3,5-diol

Cat. No.: B1521238
CAS No.: 408338-41-0
M. Wt: 150.13 g/mol
InChI Key: RQBJGMJKFANFSM-UHFFFAOYSA-N
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Description

1-Benzofuran-3,5-diol is a useful research compound. Its molecular formula is C8H6O3 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Benzofuran-3,5-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit Src kinase, an enzyme involved in cell signaling pathways . The interaction between this compound and Src kinase results in the inhibition of kinase activity, which can affect various cellular processes. Additionally, benzofuran compounds have been found to interact with other proteins and enzymes, contributing to their diverse biological activities .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anti-tumor activity by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, benzofuran derivatives have been found to inhibit the activity of certain enzymes, such as Src kinase, by binding to their active sites . This inhibition can result in the modulation of downstream signaling pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound may have minimal impact, while higher doses can result in significant biological effects . For example, high doses of benzofuran derivatives have been associated with toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes . For instance, this compound can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites . Understanding the metabolic pathways of this compound is essential for elucidating its biological effects and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, benzofuran derivatives have been found to bind to specific transporters, facilitating their uptake into cells . Additionally, the distribution of this compound within tissues can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, benzofuran derivatives have been shown to localize to the mitochondria, where they can exert their effects on cellular metabolism and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-benzofuran-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBJGMJKFANFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665363
Record name 1-Benzofuran-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408338-41-0
Record name 1-Benzofuran-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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